molecular formula C27H26N2O5S B11578380 1-[3-Ethoxy-4-(pentyloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-[3-Ethoxy-4-(pentyloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11578380
M. Wt: 490.6 g/mol
InChI Key: KPEKYEWWZNOKDD-UHFFFAOYSA-N
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Description

1-[3-ETHOXY-4-(PENTYLOXY)PHENYL]-2-(1,3-THIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that features a unique combination of functional groups, including an ethoxy group, a pentyloxy group, a thiazole ring, and a chromeno-pyrrole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-ETHOXY-4-(PENTYLOXY)PHENYL]-2-(1,3-THIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the chromeno-pyrrole core, followed by the introduction of the thiazole ring and the phenyl substituents. Key steps may include:

    Cyclization reactions: to form the chromeno-pyrrole core.

    Substitution reactions: to introduce the ethoxy and pentyloxy groups on the phenyl ring.

    Condensation reactions: to attach the thiazole ring to the core structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

1-[3-ETHOXY-4-(PENTYLOXY)PHENYL]-2-(1,3-THIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The ethoxy and pentyloxy groups can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, RNH2).

Major Products

The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes or as a potential therapeutic agent.

    Industry: Use in the development of new materials with unique properties, such as advanced polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[3-ETHOXY-4-(PENTYLOXY)PHENYL]-2-(1,3-THIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests it could modulate biological pathways by binding to active sites or altering protein conformation. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-METHOXY-4-(PENTYLOXY)PHENYL]-2-(1,3-THIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE
  • 1-[3-ETHOXY-4-(BUTYLOXY)PHENYL]-2-(1,3-THIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE

Uniqueness

The unique combination of functional groups in 1-[3-ETHOXY-4-(PENTYLOXY)PHENYL]-2-(1,3-THIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE gives it distinct chemical and biological properties compared to similar compounds. The presence of both ethoxy and pentyloxy groups, along with the thiazole ring, may confer unique reactivity and specificity in biological systems.

Properties

Molecular Formula

C27H26N2O5S

Molecular Weight

490.6 g/mol

IUPAC Name

1-(3-ethoxy-4-pentoxyphenyl)-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C27H26N2O5S/c1-3-5-8-14-33-20-12-11-17(16-21(20)32-4-2)23-22-24(30)18-9-6-7-10-19(18)34-25(22)26(31)29(23)27-28-13-15-35-27/h6-7,9-13,15-16,23H,3-5,8,14H2,1-2H3

InChI Key

KPEKYEWWZNOKDD-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2C4=NC=CS4)OC5=CC=CC=C5C3=O)OCC

Origin of Product

United States

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